2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ACT-1014-6470 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. . The reaction conditions involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ACT-1014-6470 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
ACT-1014-6470 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the complement system and its role in inflammation.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases.
Industry: Potential applications in the development of new anti-inflammatory drugs and treatments.
Mechanism of Action
ACT-1014-6470 exerts its effects by selectively targeting and inhibiting the complement factor 5a receptor 1 (C5aR1). This inhibition prevents the activation of the complement system, which is a key driver of inflammation in various diseases . The compound binds to C5aR1, blocking the interaction between the receptor and its ligand, complement factor 5a (C5a), thereby reducing the downstream signaling and inflammatory response .
Comparison with Similar Compounds
ACT-1014-6470 is unique in its selectivity and potency as a C5aR1 antagonist. Similar compounds include:
Eculizumab: A monoclonal antibody that inhibits complement component 5 (C5), preventing the formation of C5a and C5b.
Ravulizumab: Another monoclonal antibody targeting C5, with a longer half-life compared to eculizumab.
Avacopan: A small molecule C5aR1 antagonist approved by the FDA for treating autoimmune diseases. Compared to these compounds, ACT-1014-6470 offers the advantage of oral availability and selective inhibition of C5aR1 without affecting other components of the complement system.
Properties
Molecular Formula |
C28H29F6N5O |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C28H29F6N5O/c1-18-6-5-9-23(29)24(18)36-12-10-21(11-13-36)38-16-20-14-37(17-27(2,30)31)35-25(20)39(26(38)40)15-19-7-3-4-8-22(19)28(32,33)34/h3-9,14,21H,10-13,15-17H2,1-2H3 |
InChI Key |
YPWBQOVYMUEXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CN(N=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F)CC(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.